molecular formula C14H26N4O2 B7553932 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol

カタログ番号 B7553932
分子量: 282.38 g/mol
InChIキー: RPERJPUQFQWPNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol, also known as MPMP, is a chemical compound with potential therapeutic applications. It is a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a role in the regulation of intracellular signaling pathways.

作用機序

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol is a selective inhibitor of PDE10A, which is an enzyme that plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which can have various effects on neurotransmission and neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol are complex and depend on the specific context in which it is used. In general, 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has been shown to have effects on neurotransmission, neuronal function, and metabolism. For example, 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has been shown to increase dopamine release in the brain, which may be beneficial in the treatment of Parkinson's disease. 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

実験室実験の利点と制限

One advantage of using 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol in lab experiments is its selectivity for PDE10A, which allows for more specific manipulation of intracellular signaling pathways. However, the limitations of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

将来の方向性

There are several potential future directions for research on 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol in combination with other drugs, such as antipsychotics or antidepressants, to determine potential synergistic effects. Finally, further research is needed to determine the long-term safety and efficacy of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol in human patients.

合成法

The synthesis of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol involves several steps, including the reaction of 4-methylpyrazole with 2-bromo-1-(tert-butylamino)propane, followed by the reaction of the resulting intermediate with morpholine and 2-hydroxypropan-2-ol. The final product is obtained after purification by column chromatography.

科学的研究の応用

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has been the subject of extensive research due to its potential therapeutic applications. It has been studied as a potential treatment for various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has also been investigated as a potential treatment for obesity and diabetes.

特性

IUPAC Name

1-[1-(4-methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2/c1-12-7-16-18(9-12)10-13(2)15-8-14(19)11-17-3-5-20-6-4-17/h7,9,13-15,19H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPERJPUQFQWPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)NCC(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。